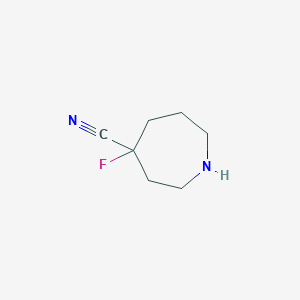

4-Fluoroazepane-4-carbonitrile

Description

4-Fluoroazepane-4-carbonitrile is a seven-membered azepane ring system substituted with a fluorine atom and a carbonitrile group at the 4-position. The azepane scaffold imparts conformational flexibility compared to smaller rings, reducing ring strain and enhancing stability .

Properties

Molecular Formula |

C7H11FN2 |

|---|---|

Molecular Weight |

142.17 g/mol |

IUPAC Name |

4-fluoroazepane-4-carbonitrile |

InChI |

InChI=1S/C7H11FN2/c8-7(6-9)2-1-4-10-5-3-7/h10H,1-5H2 |

InChI Key |

ZOKYKABPELGNDB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCNC1)(C#N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 4-azepanone with a fluorinating agent such as Selectfluor, followed by the conversion of the resulting 4-fluoroazepanone to 4-Fluoroazepane-4-carbonitrile using cyanide sources like sodium cyanide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoroazepane-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or amides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

Oxidation: Oximes, amides.

Reduction: Primary amines.

Substitution: Various substituted azepane derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the design of bioactive compounds.

Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoroazepane-4-carbonitrile in biological systems involves its interaction with specific molecular targets. The nitrile group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity. The fluorine atom may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Fluorinated Cyclic Amines

(a) (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile

- Structure : Five-membered pyrrolidine ring with fluorine and carbonitrile at the 4- and 2-positions, respectively .

- Stereochemistry: The (2S,4S) configuration enables specific biological interactions, as seen in radiopharmaceutical applications .

- Properties : Higher solubility in polar solvents due to compact structure; used in PET tracer synthesis .

(b) 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Carbonitrile-Substituted Heterocycles

(a) 4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile

- Structure : Dihydropyridine core with two carbonitrile groups and fluorophenyl substitution .

- Key Differences :

- Applications: Potential in calcium channel modulation or organic electronics .

(b) 3-(4-Fluorophenyl)-1-phenylpyrazole-4-carbonitrile

Research Insights

- Electronic Effects : Fluorine and carbonitrile groups synergistically lower LUMO levels, enhancing reactivity in cross-coupling reactions .

- Biological Activity : Azepane’s flexibility may improve binding to protein targets compared to rigid pyrrolidine or pyrazole systems .

- Synthetic Accessibility : Azepane derivatives often require milder conditions than palladium-catalyzed phenazine syntheses .

Biological Activity

4-Fluoroazepane-4-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, antimicrobial properties, and antioxidant activities, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step chemical reactions that can include the introduction of fluorine and the carbonitrile functional group. The methods often utilize various reagents and solvents to achieve high yields and purity. Recent studies have focused on optimizing synthesis pathways to enhance efficiency and reduce environmental impact.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of bacterial strains. The results indicate significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species.

Table 1: Antimicrobial Activity of this compound Derivatives

| Microorganism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 12 |

| Pseudomonas aeruginosa | 16 µg/mL | 18 |

| Candida albicans | 128 µg/mL | 10 |

The compound demonstrated varying degrees of effectiveness, with the highest activity observed against Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent for infections caused by this pathogen .

Antioxidant Activity

In addition to antimicrobial effects, this compound exhibits significant antioxidant properties. The antioxidant activity was measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Table 2: Antioxidant Activity of this compound

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 25.5 |

| Standard (Ascorbic Acid) | 20.0 |

The IC50 value indicates the concentration required to inhibit 50% of the DPPH radicals, with lower values reflecting stronger antioxidant activity. The results suggest that while effective, the antioxidant capacity of this compound is slightly lower than that of ascorbic acid .

Case Studies

Several studies have explored the biological implications of compounds related to or derived from this compound:

- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various derivatives against clinical isolates. The results indicated that modifications in the azepane structure could enhance antibacterial activity, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

- Evaluation of Antioxidant Properties : Another research focused on assessing the radical scavenging ability of synthesized derivatives. It was found that specific substitutions on the azepane ring significantly improved antioxidant performance, highlighting structure-activity relationships crucial for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.